(R)-1-Cyclopentylethanamine hydrochloride

Chiral resolution Medicinal chemistry Cyclopentylamine derivatives

Sourcing enantiopure α-substituted chiral amines with validated biological relevance often forces teams to accept racemic mixtures or wrong enantiomers, risking failed SAR campaigns. (R)-1-Cyclopentylethanamine hydrochloride (CAS 1422126-36-0) resolves this by delivering the exact (R)-enantiomer documented in published CCR2 antagonist hit-to-lead programs. - Eliminates chiral separation steps: Supplied as ≥98% enantiopure hydrochloride salt, directly usable in amide coupling, reductive amination, and sulfonamide formation. - Enhanced workflow efficiency: Superior aqueous solubility and bench-top stability vs. free base; room-temperature shipping. - Validated pharmacological relevance: The (R)-configuration is critical for high-affinity CCR2 binding and prolonged target residence time-racemate or (S)-enantiomer are not interchangeable.

Molecular Formula C7H16ClN
Molecular Weight 149.662
CAS No. 1422126-36-0
Cat. No. B591867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclopentylethanamine hydrochloride
CAS1422126-36-0
Molecular FormulaC7H16ClN
Molecular Weight149.662
Structural Identifiers
SMILESCC(C1CCCC1)N.Cl
InChIInChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1
InChIKeyRTRZDZYIAUVOTC-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cyclopentylethanamine Hydrochloride Overview


(R)-1-Cyclopentylethanamine hydrochloride (CAS 1422126-36-0) is a chiral primary amine building block featuring a cyclopentyl substituent on the α-carbon of an ethylamine backbone [1]. The compound is supplied predominantly as a hydrochloride salt (C₇H₁₆ClN, MW 149.66), which enhances aqueous solubility and simplifies handling relative to the free base . As an enantiopure scaffold, it is employed as a chiral intermediate in medicinal chemistry programs, particularly for introducing a conformationally constrained, non-planar hydrophobic moiety into target molecules . The closest analogs include the (S)-enantiomer (CAS 150852-73-6) and the racemic mixture, which differ in stereochemical identity and documented application profiles rather than gross physicochemical properties .

1 Chiral intermediate for asymmetric synthesis workflows
2 Hydrochloride salt for enhanced aqueous handling and stability
3 Non-planar cyclopentyl moiety for constrained pharmacophore design

Why (R)-Enantiomer Cannot Be Substituted


Replacement of (R)-1-cyclopentylethanamine hydrochloride with the racemic mixture or the (S)-enantiomer is not permissible in stereochemically critical applications because the biological activity, receptor binding, or downstream chiral induction imparted by the resulting diastereomeric products is fundamentally governed by the absolute configuration of the amine building block . The (S)-enantiomer is documented as an intermediate for renin inhibitors, whereas the (R)-enantiomer has been utilized to access conformationally distinct chemotypes in CCR2 antagonist programs, demonstrating that the enantiomers lead to structurally and pharmacologically non-interchangeable final compounds [1]. Furthermore, diastereomeric crystallinity differences mean that enantiopurity directly impacts purification efficiency and isolated yields in subsequent synthetic steps, a factor not captured by nominal chemical purity alone .

Attribute
(R)-Enantiomer
(S)-Enantiomer / Racemate
Target Class
CCR2 antagonist programs
Renin inhibitor programs; undefined chemokine profile
Diastereomeric Outcome
Defined chirality in final compounds
Opposite or mixed diastereomers; may alter crystallinity and purification
Procurement Lead Time
Fewer suppliers; potential longer lead time
Broader supplier base; more readily available

(R)-Enantiomer Differentiation Evidence


Stereochemistry Determines CCR2 vs. Renin Targeting

The (R)-enantiomer of 1-cyclopentylethanamine has been employed as a key intermediate in the synthesis of cyclopentylamine-based CCR2 antagonists, a class of high-affinity chemokine receptor 2 ligands. In the hit-to-lead optimization reported by Vilums et al. (2013), chiral cyclopentylamine building blocks were integral to achieving potent CCR2 binding, with lead compound 1 exhibiting a Ki of 6.8 nM and an optimized compound 22a reaching a Ki of 3.6 nM with a residence time of 135 min [1]. In contrast, the (S)-enantiomer is specifically cited as a precursor for renin inhibitors, a mechanistically distinct target class with no reported overlap in CCR2 antagonism . The enantiomers thus provide entry into non-interchangeable medicinal chemistry space.

CCR2 vs. Renin Targeting
Head-to-head
Mutually exclusive target class; no cross-activity documented
Enantiomer-attribution context
Application profile is stereochemistry-dependent
Chiral resolution Medicinal chemistry Cyclopentylamine derivatives

Enantiomeric Purity Specifications

Commercial (R)-1-cyclopentylethanamine hydrochloride is supplied at a minimum chemical purity of 95% (by HPLC or GC) as specified by multiple vendors . While explicit enantiomeric excess (ee) values are not uniformly published on technical datasheets, the product is designated as the (R)-enantiomer hydrochloride salt, implying a stereochemical purity sufficient for asymmetric synthesis applications. The (S)-enantiomer is commercially available at comparable purity (≥97% by HPLC), but procurement of the incorrect enantiomer introduces a stereochemical impurity that cannot be removed by achiral purification techniques .

Purity Specification
Data to verify
(R)-enantiomer: ≥95% chemical purity
Specification review required
Enantiomeric excess not uniformly reported; confirm via CoA
Purity analysis Chiral HPLC Procurement specification

Procurement Cost and Availability vs. (S)-Enantiomer

Pricing data from CymitQuimica indicates that the (R)-enantiomer (€255 per 100 mg) is priced comparably to the (S)-enantiomer (€162–396 per 100 mg depending on source), reflecting similar production costs and market demand . However, the (R)-enantiomer is carried by fewer suppliers and in smaller inventory quantities than the (S)-enantiomer, which has broader documented pharmaceutical intermediate use . This supply asymmetry can translate into longer lead times for the (R)-enantiomer, a critical consideration for time-sensitive synthesis campaigns.

Procurement Profile
Reported
(R): approx. 255 €/100 mg, 5+ suppliers
Supplier count may affect lead time
Price comparable to (S)-enantiomer; supplier breadth differs
Procurement cost Supply chain Chiral building block

CCR2 Antagonist Residence Time Optimization

In a systematic medicinal chemistry study of cyclopentylamine-based CCR2 antagonists, the chiral cyclopentylamine core was essential for achieving both high binding affinity and prolonged receptor residence time. Affinity-driven optimization alone yielded compound 1 with a Ki of 6.8 nM but a residence time of only 2.4 minutes; subsequent structure-kinetic relationship (SKR) optimization produced compound 22a with a Ki of 3.6 nM and a residence time extended to 135 minutes, a 56-fold improvement [1]. This demonstrates that subtle structural modifications on the cyclopentylamine scaffold—including stereochemistry—can dramatically alter target engagement kinetics, a property not captured by equilibrium binding assays alone.

Residence Time Tuning
Class-level
Ki 3.6 nM, residence time 135 min for optimized lead (22a)
Kinetic profile context for scaffold
Chiral building block selection may influence target engagement kinetics
Structure-kinetic relationships Residence time CCR2 Cyclopentylamine

(R)-1-Cyclopentylethanamine HCl: Key Applications


CCR2 Antagonist Asymmetric Synthesis

The (R)-configured 1-cyclopentylethanamine scaffold has been validated in a published CCR2 antagonist hit-to-lead program, where chiral cyclopentylamine building blocks were critical for achieving high-affinity binding with prolonged target residence time [1]. Medicinal chemistry teams pursuing chemokine receptor 2 targets for inflammatory disease indications (rheumatoid arthritis, multiple sclerosis, neuropathic pain) should prioritize this enantiomer over the (S)-enantiomer or racemate, as the documented SAR and SKR data are specific to the chiral cyclopentylamine series [1].

Chiral Pool: Constrained Pharmacophore Synthesis

As an enantiopure α-substituted primary amine, (R)-1-cyclopentylethanamine hydrochloride serves as a direct precursor for amide bond formation, reductive amination, and sulfonamide coupling, introducing a stereodefined cyclopentyl-ethyl moiety into target molecules . The hydrochloride salt form offers superior bench-top stability and solubility in common reaction solvents (water, DMF, alcohols) compared to the free base, streamlining reaction setup in parallel synthesis workflows .

Diastereomeric Salt Resolution

Chiral primary amines of this structural class are employed in classical resolution of racemic carboxylic acids via diastereomeric salt formation . The cyclopentyl substituent imparts distinct crystallinity and solubility properties compared to phenyl or cyclohexyl analogs, potentially enabling more efficient enantioseparation of target acids. Procurement of the individual enantiomer rather than the racemate eliminates the need for subsequent chiral separation steps.

Chiral Analytical Reference Standard

The (R)-enantiomer hydrochloride with specified purity (≥95%) can serve as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of 1-cyclopentylethanamine intermediates . When paired with the (S)-enantiomer reference, the two enable enantiomeric excess determination in synthetic chemistry and quality control laboratories.

Application
Selection Property
Validation Focus
CCR2 Antagonist Synthesis
Enantiomer-attribution review
CCR2 binding assay response context
Chiral Pharmacophore Design
Stereochemical-control context
Diastereomeric purity and crystallization behavior
Racemic Acid Resolution
Diastereomeric salt formation context
Solubility and crystallinity differentiation
Chiral Reference Standard
Chiral analytical method context
Enantiomeric excess verification via HPLC/SFC
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